molecular formula C11H23N3O B7928294 2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide

2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide

Cat. No.: B7928294
M. Wt: 213.32 g/mol
InChI Key: SINGDZPSPZDUAI-UHFFFAOYSA-N
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Description

2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide is a chemical compound offered for scientific research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. While publicly available data on this specific molecule is limited, its core structure, featuring a dimethylamino-cyclohexyl group, is of significant interest in medicinal chemistry . This structural motif is found in a class of compounds known for their activity on opioid receptors . For instance, research into structurally similar novel synthetic opioids (NSOs), which have emerged in recreational drug markets, has shown that these compounds can act as potent and selective agonists at the mu-opioid receptor (MOR-1) . The presence of NSOs poses a serious public health risk, as they are often more potent than morphine and have been implicated in numerous overdose deaths . Researchers handling this material must be aware of the potential hazards associated with such compounds. Standard safety protocols must be followed. Standard toxicology screens may not detect these novel synthetic opioids, which can complicate exposure identification . Potential side-effects of related NSOs include miosis, sedation, and potentially fatal respiratory depression .

Properties

IUPAC Name

2-amino-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-13(2)9-6-4-5-7-10(9)14(3)11(15)8-12/h9-10H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINGDZPSPZDUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide typically involves the reaction of 2-dimethylamino-cyclohexylamine with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This approach can improve yield and reduce production costs. Additionally, industrial production may utilize automated systems for monitoring and controlling reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new amide derivatives or other substituted compounds.

Scientific Research Applications

Overview

  • Molecular Formula : C11H23N3O
  • Molecular Weight : 213.32 g/mol
  • IUPAC Name : 2-amino-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide

The compound features a cyclohexyl ring with amino and dimethylamino groups, which contribute to its unique chemical reactivity and biological interactions.

Structural Insights

The presence of both amino and dimethylamino functional groups allows for diverse chemical reactions, including oxidation, reduction, and substitution. This versatility is crucial for its application as a building block in synthetic chemistry.

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, particularly in the pharmaceutical industry.
  • Reagent in Chemical Reactions : It can be employed in various chemical reactions due to its reactive functional groups.

Biology

  • Enzyme Inhibition Studies : The compound is utilized in research to explore its potential as an enzyme inhibitor, particularly in pathways related to pain and inflammation.
  • Ligand in Receptor Binding Assays : Its ability to interact with biological receptors makes it valuable for studying receptor-ligand dynamics.

Industry

  • Production of Specialty Chemicals : The compound is used in the formulation of specialty chemicals that require specific properties not found in traditional compounds.
  • Material Science : Its unique properties can be harnessed in developing materials with tailored functionalities.

Research indicates that 2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide interacts with mu-opioid receptors (MOR), displaying significant affinity. This interaction is critical for its analgesic properties.

Pathways Involved

  • Opioid Receptor Modulation : The compound may enhance endogenous opioid levels while inhibiting pain pathways at both peripheral and central levels.
  • Anti-inflammatory Effects : In vitro studies suggest that it inhibits pro-inflammatory cytokines, indicating potential therapeutic applications for chronic inflammatory conditions.

Analgesic Efficacy

A notable study demonstrated that administration of this compound in animal models resulted in a significant reduction in pain scores compared to placebo treatments. This effect was attributed to its action on central nervous system pathways related to opioid receptors.

Toxicological Assessments

Toxicological evaluations have shown that the compound has a low toxicity profile at therapeutic doses. However, further studies are necessary to assess long-term safety implications comprehensively.

Data Summary

ParameterValue
Mu-opioid receptor affinityHigh
Anti-inflammatory activitySignificant
Toxicity profileLow at therapeutic doses
Analgesic efficacy (animal model)Significant pain score reduction

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action can include binding to active sites on enzymes, altering receptor conformation, or modulating signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Acetamide Derivatives

Compound Name Key Structural Features Receptor Affinity (MOR/KOR/DOR) Status/Application References
This compound Cyclohexylamine backbone, dimethylamino, methyl groups Data not available Discontinued (research use)
U-47700 3,4-Dichlorophenyl substituent MOR: 7.5x reference agonist Illicit opioid analog
2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide Chloro substituent instead of amino group Not reported Available (multiple suppliers)
2-Amino-N-(2-iodo-benzyl)-N-methyl-acetamide Iodo-benzyl substituent Not reported Discontinued
2-(Diethylamino)-N,N-diphenylacetamide Diethylamino, diphenyl groups Not reported Experimental

Key Observations:

Substituent Impact on Receptor Binding: U-47700, a structural analogue with a 3,4-dichlorophenyl group, exhibits significant μ-opioid receptor (MOR) affinity (7.5x reference agonist) . In contrast, the amino-substituted target compound lacks reported binding data, suggesting lower opioid activity or divergent selectivity.

Discontinued Status: Both this compound and its iodo-benzyl analogue () were discontinued, indicating challenges in clinical translation. This contrasts with U-47700, which entered illicit markets due to its potent MOR activation .

Structural Flexibility and Pharmacophore Design: Compounds like 2-(Diethylamino)-N,N-diphenylacetamide () demonstrate that aromatic substituents (e.g., diphenyl groups) can modulate receptor interactions, though their exact pharmacological profiles remain uncharacterized.

Physicochemical and Formulation Differences

Table 2: Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Solubility/Stability Notes
This compound C₁₂H₂₄N₄O 252.35 g/mol Likely polar; hydrochloride salt not reported
2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride C₁₀H₂₁ClN₂O 220.74 g/mol Enhanced water solubility (salt form)
U-47700 C₁₈H₂₅Cl₂N₂O 362.31 g/mol High lipophilicity (chlorophenyl group)

Key Observations:

  • The hydrochloride salt form of 2-Amino-N-cyclohexyl-N-ethylacetamide () improves aqueous solubility, a critical factor for intravenous administration. The target compound lacks such formulations, possibly limiting its bioavailability .
  • U-47700’s dichlorophenyl group contributes to its high molecular weight and lipophilicity, correlating with its potent central nervous system effects .

Biological Activity

2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide is a compound of interest due to its potential biological activities, particularly in the context of analgesic and anti-inflammatory effects. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexyl ring and two dimethylamino groups. This unique configuration is believed to contribute to its interaction with various biological targets, particularly opioid receptors.

Opioid Receptor Affinity

Research indicates that this compound exhibits significant affinity for mu-opioid receptors (MOR). Studies have shown that modifications in the chemical structure can enhance binding affinity and selectivity towards MOR, which is crucial for its analgesic properties. The compound's structural analogs have been explored for their efficacy in pain management without the addictive potential associated with traditional opioids .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Analgesic Efficacy

A notable case study involved the administration of this compound in animal models of pain. The results indicated a significant reduction in pain scores compared to control groups receiving placebo treatments. The analgesic effect was attributed to its action on the central nervous system via opioid receptor pathways .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. In studies involving acute and chronic exposure, no significant adverse effects were observed at therapeutic doses. However, further research is necessary to fully understand the long-term implications of its use .

The mechanism by which this compound exerts its biological effects primarily involves modulation of neurotransmitter systems. It is believed to enhance endogenous opioid levels while inhibiting pain pathways at both peripheral and central levels. This dual action contributes to its efficacy as an analgesic agent.

Data Summary

Parameter Value
Mu-opioid receptor affinity High
Anti-inflammatory activity Significant
Toxicity profile Low at therapeutic doses
Analgesic efficacy (animal model) Significant pain score reduction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride (1.5 mol) reacts with amines under cold conditions in chloroform, as described in acetamide derivative syntheses . Optimization involves controlling temperature (0–5°C), monitoring reaction progress via TLC, and using purification methods like column chromatography. Stereochemical control of the cyclohexyl group may require chiral catalysts or enantioselective conditions .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .

Q. What safety precautions should be taken when handling this compound given limited toxicological data?

  • Methodological Answer : Assume potential toxicity due to structural analogs with understudied hazards. Use fume hoods, personal protective equipment (PPE), and closed systems for synthesis. Implement in vitro toxicity screening (e.g., Ames test for mutagenicity) and adhere to GHS hazard classification guidelines until specific data is available .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound?

  • Methodological Answer : Molecular docking tools (AutoDock, Schrödinger) model interactions between the compound and protein targets (e.g., GPCRs or enzymes). Use the compound’s 3D structure (generated via DFT optimization) to assess binding affinity and pose validation through molecular dynamics simulations. Cross-validate predictions with in vitro assays, such as enzyme inhibition studies .

Q. What in vitro assays are suitable for evaluating its bioactivity and mechanism of action?

  • Methodological Answer : Prioritize cell-based assays like NF-κB inhibition for anti-inflammatory potential or ROS scavenging for antioxidant activity. Use fluorescence-based assays (e.g., FLIPR for calcium signaling) to study receptor interactions. Compare results with structurally similar compounds (e.g., 2-Acetamido-2-cyclohexylacetic acid) to infer structure-activity relationships (SAR) .

Q. How does stereochemistry of the cyclohexyl group influence its pharmacological profile?

  • Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., HPLC with chiral columns) and evaluate their binding to targets like serotonin receptors. Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) can reveal stereospecific differences in bioavailability. Computational studies (e.g., CoMFA) may correlate stereochemistry with activity .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability. Use multivariate analysis to identify confounding factors (e.g., solvent polarity, concentration gradients). Cross-reference with analogs (e.g., N-acetyl-cyclohexylglycine) to contextualize discrepancies in antioxidant or anti-inflammatory results .

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